Benzyl 3-bromo-2-chloro-6-fluorobenzoate
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Overview
Description
Benzyl 3-bromo-2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents on the benzene ring, making it a versatile compound in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-2-chloro-6-fluorobenzoate typically involves the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
3-bromo-2-chloro-6-fluorobenzoic acid+benzyl alcoholH2SO4Benzyl 3-bromo-2-chloro-6-fluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: Benzyl alcohol derivatives.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
Benzyl 3-bromo-2-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique substituents.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-2-chloro-6-fluorobenzoate depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-bromo-2-chlorobenzoate
- Benzyl 3-bromo-6-fluorobenzoate
- Benzyl 2-chloro-6-fluorobenzoate
Uniqueness
Benzyl 3-bromo-2-chloro-6-fluorobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H9BrClFO2 |
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Molecular Weight |
343.57 g/mol |
IUPAC Name |
benzyl 3-bromo-2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-6-7-11(17)12(13(10)16)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
HVENMKDSMSCQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Cl)Br)F |
Origin of Product |
United States |
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